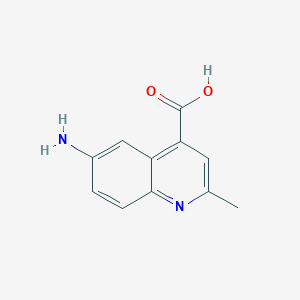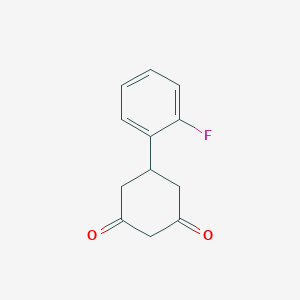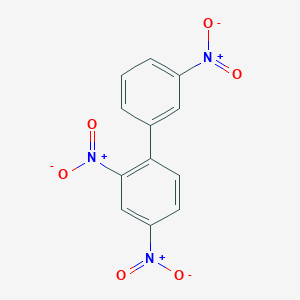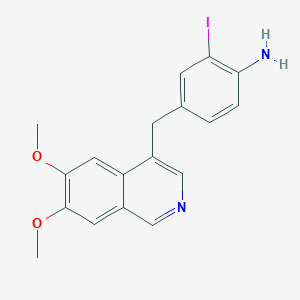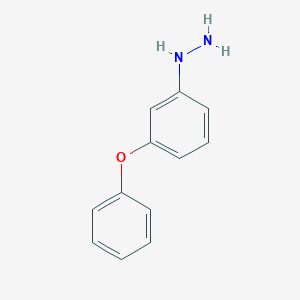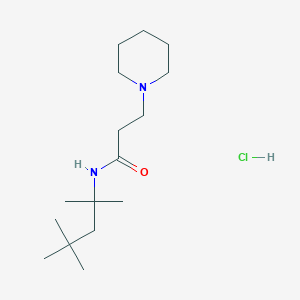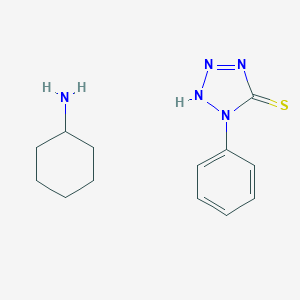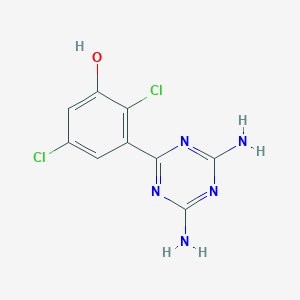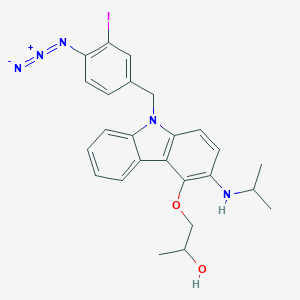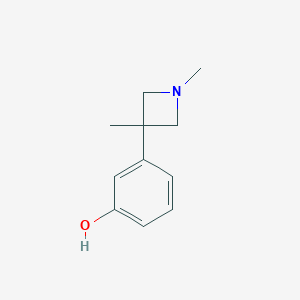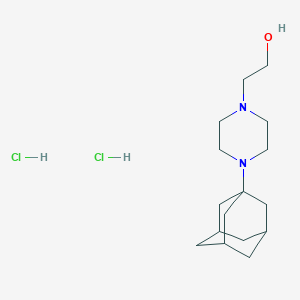
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as memantine, and it is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine has been studied extensively for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its potential therapeutic effects in neurological disorders. In Alzheimer's disease, memantine has been shown to improve cognitive function and delay the progression of the disease. In Parkinson's disease, memantine has been shown to reduce motor symptoms and improve quality of life. In multiple sclerosis, memantine has been shown to reduce inflammation and prevent neuronal damage. Memantine has also been studied for its potential use in treating addiction, depression, and anxiety disorders.
Mecanismo De Acción
Memantine acts as a non-competitive Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptor antagonist, which means it blocks the activity of Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors in a voltage-dependent manner. Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors are involved in synaptic plasticity, learning, and memory formation. Overactivation of Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors can lead to neuronal damage and cell death, which is why memantine is used to prevent this. Memantine also modulates the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological processes.
Efectos Bioquímicos Y Fisiológicos
Memantine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in neurodegenerative diseases. Memantine also modulates the release of neurotransmitters, which can improve cognitive function and reduce motor symptoms. Memantine has also been shown to have neuroprotective effects, which can prevent neuronal damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine has several advantages for lab experiments. It has a high affinity for Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors, which makes it a potent antagonist. It also has a long half-life, which allows for sustained receptor blockade. However, memantine also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. It also has a narrow therapeutic window, which means that the dose must be carefully controlled.
Direcciones Futuras
There are several future directions for research on memantine. One area of interest is the potential use of memantine in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new memantine derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, there is a need for further research on the long-term effects of memantine use, particularly in elderly populations. Overall, memantine has significant potential for the treatment of various neurological disorders, and further research is needed to fully understand its therapeutic effects.
Métodos De Síntesis
Memantine is synthesized through the reaction of 1-adamantanamine with ethyl chloroformate, followed by the reaction with 2-aminoethanol and hydrochloric acid. The resulting product is then purified through crystallization, yielding memantine dihydrochloride as a white crystalline powder. This synthesis method has been optimized to produce high yields of memantine with high purity.
Propiedades
Número CAS |
19984-41-9 |
|---|---|
Nombre del producto |
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride |
Fórmula molecular |
C16H30Cl2N2O |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2-[4-(1-adamantyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c19-6-5-17-1-3-18(4-2-17)16-10-13-7-14(11-16)9-15(8-13)12-16;;/h13-15,19H,1-12H2;2*1H |
Clave InChI |
PXHCRZWQAJMBKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C23CC4CC(C2)CC(C4)C3.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCO)C23CC4CC(C2)CC(C4)C3.Cl.Cl |
Otros números CAS |
19984-41-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



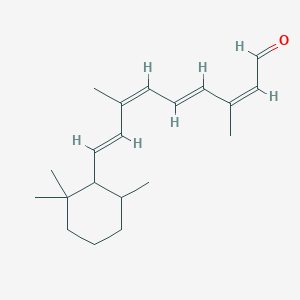
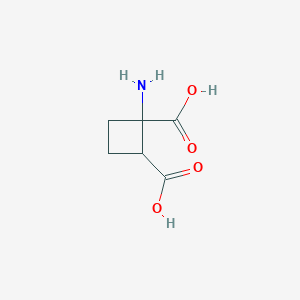
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
